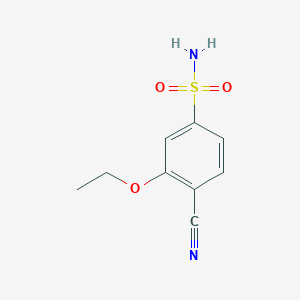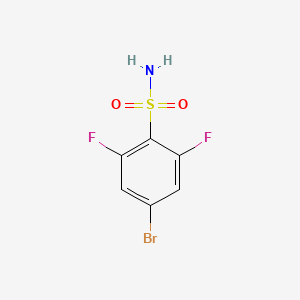
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is an intriguing compound that blends the structural features of pyridazine and thiadiazole moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves a multi-step procedure:
Formation of Pyridazine Moiety: This involves cyclization reactions often catalyzed by acid or base, with intermediates like 1,2-diketones.
Thiadiazole Synthesis: This is usually achieved via cyclization reactions involving thiosemicarbazides.
Coupling Reactions: Linking the pyridazine and thiadiazole parts involves amide bond formation facilitated by activating agents like carbodiimides under mild conditions.
Industrial Production Methods: For industrial production, optimizing yield and purity is crucial. This involves:
Employing continuous flow reactors for better control over reaction parameters.
Using high-throughput screening techniques for catalyst and solvent optimization.
Purification through crystallization or chromatographic techniques.
化学反应分析
Types of Reactions:
Oxidation: The thiadiazole ring can undergo oxidation reactions leading to sulfoxide or sulfone derivatives.
Reduction: The pyridazine moiety can be selectively reduced using mild reducing agents.
Substitution: Both pyridazine and thiadiazole rings can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Often performed with reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary, but could include nucleophiles or electrophiles under either acidic or basic environments.
Major Products: Depending on the reaction type, products range from sulfoxides/sulfones (oxidation) to reduced pyridazine derivatives (reduction) or substituted heterocycles (substitution).
科学研究应用
Chemistry:
Used as a building block for synthesizing more complex molecules.
Potential use in creating novel catalysts.
Biology:
Investigated for its interactions with various biological macromolecules.
Potential as a bioactive compound in enzyme inhibition studies.
Medicine:
Explored for its potential therapeutic applications, particularly in cancer and infectious disease treatment.
Its unique structure allows it to interact with specific biological pathways, making it a candidate for drug development.
Industry:
Could be used in the development of new materials with special electronic or photonic properties.
Application in designing sensors and other diagnostic tools.
作用机制
The compound exerts its effects through:
Molecular Targets: It can bind to specific enzymes or receptors, altering their activity.
Pathways: The interactions might affect signaling pathways involved in cell proliferation, apoptosis, or immune response. For instance, in medicinal applications, it might inhibit certain kinases or enzymes crucial for disease progression.
相似化合物的比较
Pyridazine Derivatives: Share the pyridazine core and are often explored for their bioactive properties.
Thiadiazole Derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness:
Structure: The fusion of pyridazine and thiadiazole in a single molecule is relatively unique, offering a versatile scaffold for drug development.
Activity: Its distinct mechanism of action and the ability to undergo a variety of chemical reactions make it particularly interesting for further research.
Feel free to dive deeper into any section. Happy to elaborate more on any particular point!
属性
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S/c1-7-14-15-12(20-7)13-10(18)6-17-11(19)5-4-9(16-17)8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFSJFZOBBHWFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B2880136.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2880138.png)
![5-[(4-Ethylphenoxy)methyl]-2-furoic acid](/img/structure/B2880139.png)
![1-[[1-(3-Chloro-4-fluorophenyl)triazol-4-yl]methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione](/img/structure/B2880141.png)
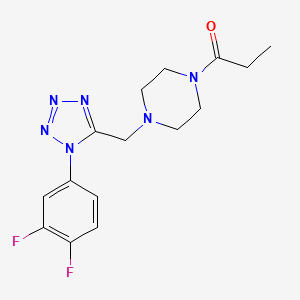
![2-(4-bromobenzenesulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2880143.png)
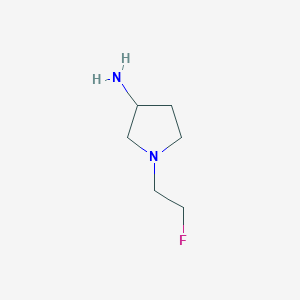
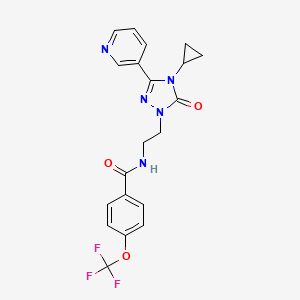
![6'-Chlorospiro[cyclobutane-1,3'-indoline]](/img/structure/B2880149.png)
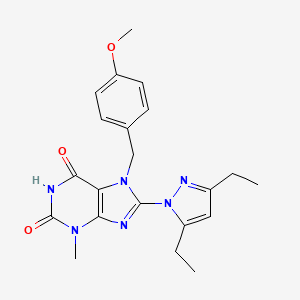
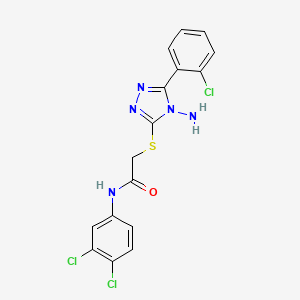
![N-[(3-Phenylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2880153.png)
